Product packaging for HM95573(Cat. No.:)

HM95573

Cat. No.: B1574345
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of RAF Kinase Inhibition in Oncogenic Signaling Pathways

The RAF/MEK/ERK signaling cascade is a fundamental pathway that regulates critical cellular processes, including cell growth, survival, and differentiation. wikipedia.orgciteab.com Dysregulation of this pathway, often initiated by oncogenic mutations in RAS or RAF genes, leads to constitutive activation, promoting uncontrolled cell proliferation, enhanced invasion, metastasis, and resistance to apoptosis. wikipedia.orgciteab.com

BRAF mutations, particularly BRAF V600E, are prevalent in approximately 4.5% of tumor samples across various cancer types, including melanoma (29.4%), thyroid cancers (43.3%), and colorectal cancer (11.4%). wikipedia.orgrmreagents.com While early RAF inhibitors targeting BRAF V600E have shown clinical efficacy in certain cancers like melanoma, acquired resistance often emerges due to MAPK pathway reactivation or alternative survival pathways. wikipedia.orgguidetopharmacology.org This resistance can arise from mechanisms such as RAF dimerization, where some inhibitors paradoxically activate the ERK pathway in RAS-mutant cells by inducing RAF dimerization. citeab.comdisprot.org Pan-RAF inhibitors, which target multiple RAF isoforms and dimers, are being developed to address these challenges and provide broader efficacy, especially in tumors with NRAS or KRAS mutations where BRAF V600E-selective inhibitors are less effective. nih.govciteab.comguidetopharmacology.orgswmed.edu

Overview of HM95573 as a Pan-RAF Inhibitor and its Aliases (Belvarafenib, GDC-5573, RG6185)

This compound is a novel, highly potent, and selective Type II pan-RAF inhibitor. nih.govciteab.comuni.lu It is also known by its aliases Belvarafenib (B606014), GDC-5573, and RG6185. nih.govciteab.comwikipedia.orgguidetopharmacology.org This compound is designed to inhibit the RAF family kinases, thereby disrupting the MAPK pathway which is frequently activated in human tumors and drives tumor growth. swmed.eduguidetomalariapharmacology.org

Preclinical studies have demonstrated that this compound exhibits high selectivity towards BRAF mutant and CRAF kinases. nih.govwikipedia.org Its half maximal inhibition concentrations (IC50) against key RAF kinases are notably low, indicating potent inhibitory activity. nih.govciteab.comwikipedia.orgcaymanchem.comchemietek.com

Table 1: this compound (Belvarafenib) In Vitro Kinase Inhibition (IC50 values) nih.govciteab.comwikipedia.orgcaymanchem.comchemietek.com

KinaseIC50 (nM)
BRAF (WT)41
BRAF (V600E)7
CRAF2

Beyond RAF kinases, this compound also showed inhibition of other kinases, including CSF1R (44 nM), DDR1 (77 nM), and DDR2 (182 nM), albeit at higher concentrations. nih.govwikipedia.org

In cellular assays, this compound potently inhibited the growth of various melanoma cell lines, including those with BRAF and NRAS mutations. nih.govciteab.comwikipedia.orgcaymanchem.comchemietek.com

Table 2: this compound (Belvarafenib) In Vitro Cell Proliferation Inhibition (IC50 values) nih.govciteab.comwikipedia.orgcaymanchem.comchemietek.com

Cell Line (Mutation)IC50 (nM)
A375 (BRAF V600E)57
SK-MEL-28 (BRAF V600E)69
SK-MEL-2 (NRAS)53
SK-MEL-30 (NRAS Q61K)24

Furthermore, this compound effectively inhibited the phosphorylation of MEK and ERK, downstream kinases in the MAPK pathway, in both mutant BRAF and mutant NRAS melanoma cells. nih.govciteab.comwikipedia.orgchemietek.com This inhibition of downstream signaling was observed even in the presence of HGF, a factor known to mediate innate resistance to some RAF inhibitors. nih.govwikipedia.org

In mouse xenograft models, this compound demonstrated excellent antitumor activity in models derived from both BRAF mutation cell lines (e.g., A375 and SK-MEL-28) and NRAS mutation cell lines (e.g., SK-MEL-2 and SK-MEL-30). nih.govciteab.comwikipedia.orgcaymanchem.comchemietek.com Notably, this compound did not induce paradoxical activation leading to tumor growth in a mouse xenograft study using A431 cutaneous squamous cell carcinoma (cuSCC) cancer cells, a phenomenon sometimes observed with other RAF inhibitors. nih.govwikipedia.org

Clinical investigations have further supported the antitumor activity of Belvarafenib (this compound/GDC-5573) in patients with advanced solid tumors harboring RAS or RAF mutations. cenmed.commrc.ac.uknih.gov In a phase I study, partial responses were observed across various tumor types, including NRAS-mutant melanoma, BRAF-mutant melanoma, KRAS-mutant sarcoma, and BRAF-mutant gastrointestinal stromal tumor (GIST). rmreagents.comcenmed.commrc.ac.uk Specifically, a 44% objective response rate was reported in patients with NRAS-mutant melanoma in the dose escalation phase. uni.lucenmed.commrc.ac.uknih.gov The compound has also shown potential for treating brain metastases in preclinical models due to its high brain/plasma concentration. wikipedia.orgresearchgate.net

Research continues to explore Belvarafenib's efficacy, including in combination with MEK inhibitors like cobimetinib (B612205), to potentially delay acquired resistance mechanisms such as ARAF mutations. guidetopharmacology.orgwikipedia.orgguidetomalariapharmacology.orgmrc.ac.uknih.gov

Properties

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Appearance

Solid powder

Synonyms

HM95573;  HM-95573;  HM 95573.; Unknown

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of Hm95573

Kinase Selectivity and Inhibition Profile

Biochemical assays screening HM95573 against a broad panel of kinases have demonstrated its high selectivity toward RAF kinases. researchgate.net Its potent inhibitory activity extends to both wild-type and mutated forms of BRAF, as well as CRAF, classifying it as a pan-RAF inhibitor. medchemexpress.comabmole.commedchemexpress.comtargetmol.com

Pan-RAF Kinase Inhibition (BRAF WT, BRAF V600E, CRAF)

This compound effectively inhibits multiple RAF kinase isoforms. It shows potent activity against the frequently mutated BRAF V600E, wild-type BRAF (BRAF WT), and CRAF (also known as RAF-1). medchemexpress.comabmole.commedchemexpress.comtargetmol.com This broad-spectrum RAF inhibition is critical for overcoming some forms of resistance seen with inhibitors that only target the BRAF V600E monomer. nih.gov The half-maximal inhibitory concentrations (IC50) highlight its potency against these key kinases in the MAPK pathway. researchgate.netabmole.com

Kinase TargetIC50 (nM) - Source AIC50 (nM) - Source B
BRAF V600E77
CRAF25
BRAF WT4156
Table 1: Pan-RAF Kinase Inhibition by this compound.researchgate.netabmole.commedchemexpress.comtargetmol.com

Inhibition of Auxiliary Kinases (CSF1R, DDR1, DDR2, FMS)

Kinase TargetIC50 (nM) - Source AIC50 (nM) - Source B
FMS (CSF1R)4410
DDR17723
DDR218244
Table 2: Auxiliary Kinase Inhibition by this compound.researchgate.netabmole.com

Impact on MAPK/ERK Signaling Pathway

The RAF/MEK/ERK signaling cascade is a central pathway that regulates cell growth and survival. researchgate.netnih.gov this compound's primary mechanism of action is the direct inhibition of RAF kinases, leading to a blockade of this pathway at its apex. selleckchem.com

Inhibition of MEK and ERK Phosphorylation

By directly inhibiting RAF kinases, this compound prevents the phosphorylation and subsequent activation of the downstream kinases MEK1 and MEK2. researchgate.net This action leads to a potent and effective inhibition of the phosphorylation of the terminal kinases in the cascade, ERK1 and ERK2. selleckchem.comresearchgate.net This suppression of MEK and ERK phosphorylation has been observed in cancer cell lines harboring both BRAF and NRAS mutations. selleckchem.comresearchgate.net

Downstream Signaling Modulation (ERK, AKT, S6K Phosphorylation)

The definitive downstream effect of this compound is the potent, dose-dependent inhibition of ERK phosphorylation. researchgate.net The MAPK/ERK and PI3K/AKT/mTOR pathways are two major signaling networks that can exhibit significant cross-talk. nih.gov The mammalian target of rapamycin (mTOR) activates S6 kinase (S6K), a key regulator of protein synthesis. nih.gov While this compound directly targets the ERK pathway, the inhibition of this cascade can influence other signaling networks. For instance, in some contexts, inhibition of the RAF/MEK/ERK pathway has been shown to affect the activity of p70S6K. arvojournals.org Conversely, alterations in AKT phosphorylation have been noted as a potential resistance mechanism to RAF inhibitors in certain cellular contexts. researchgate.net

Dimer Inhibition Properties

A key feature of this compound is its activity as a type II RAF inhibitor that effectively targets RAF dimers. asco.orgnih.gov First-generation RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting the formation of RAF dimers. This compound is designed to inhibit both monomers and dimers (homo- and heterodimers) of BRAF and CRAF, thereby preventing this paradoxical activation and overcoming a common mechanism of acquired resistance. nih.gov This ability to disrupt dimer-driven signaling makes it a promising agent for tumors with various RAS/RAF alterations. asco.orgnih.gov

Inhibition of BRAF and CRAF Monomers, Homodimers, and Heterodimers

This compound demonstrates potent inhibitory activity against both BRAF and CRAF kinases, including their wild-type and mutated forms. selleckchem.com As a pan-RAF inhibitor, it is effective against not only the monomeric forms of these kinases but also the dimeric configurations, which include homodimers (BRAF/BRAF, CRAF/CRAF) and heterodimers (BRAF/CRAF). nih.gov This is a crucial distinction from first-generation inhibitors, which are largely ineffective against RAF dimers. nih.gov

The inhibitory potency of this compound against key RAF kinases has been quantified in biochemical assays. These studies highlight its strong activity against both the wild-type and the common V600E mutant form of BRAF, as well as its potent inhibition of CRAF.

Inhibitory Activity of this compound Against RAF Kinases
Target KinaseIC50 (nM)
BRAF (Wild-Type)41
BRAF (V600E)7
CRAF2

Data sourced from biochemical assays. selleckchem.com

The ability of this compound to inhibit RAF dimers is a key feature of its mechanism. ega-archive.org In many cellular contexts, particularly in tumors with RAS mutations, RAF kinases signal as dimers. First-generation BRAF inhibitors can paradoxically promote the dimerization of RAF kinases, leading to pathway activation. This compound, by being capable of binding to and inhibiting the activity of these dimers, can maintain suppression of the MAPK pathway in a wider range of genetic contexts. google.com

Implications for Paradoxical Pathway Activation

This compound is designed to avoid this paradoxical activation. google.com As a pan-RAF inhibitor that effectively inhibits both BRAF and CRAF in their monomeric and dimeric states, this compound can suppress MAPK signaling without causing the paradoxical upregulation seen with earlier inhibitors. researchgate.netgoogle.com By inhibiting all active forms of the RAF kinases, this compound leads to a sustained blockade of the pathway, even in the presence of RAS mutations. google.com

Clinical observations have supported this proposed mechanism. For instance, treatment with belvarafenib (B606014) has not been associated with the induction of squamous cell carcinomas, a known consequence of paradoxical MAPK pathway activation by first-generation BRAF V600 inhibitors. researchgate.net This suggests that this compound's mechanism of action successfully mitigates the risk of paradoxical pathway activation, which could translate to a more favorable safety profile and broader clinical utility.

Preclinical Efficacy and Antitumor Activity of Hm95573

In Vivo Antitumor Efficacy in Preclinical Models

Genetically Engineered Mouse (GEM) Models (e.g., Kras mutant)

HM95573 has demonstrated significant antitumor activity in Kras mutant genetically engineered mouse (GEM) models. Studies have shown that the combination of MEK and ERK inhibitors, which this compound influences, can significantly suppress MAPK pathway output and tumor growth in vivo to a greater extent than single agents researchgate.netresearchgate.netresearchgate.net. This combined inhibition leads to improved anti-tumor activity in multiple xenografts, including in two Kras mutant GEM models researchgate.netresearchgate.netresearchgate.net. These findings suggest that targeting both MEK and ERK, as facilitated by this compound's pan-RAF inhibition, offers a highly effective combination strategy for MAPK-dependent cancers, such as those with KRAS mutations researchgate.netresearchgate.net.

For instance, the combination of this compound with cobimetinib (B612205) (a MEK inhibitor) resulted in improved tumor growth inhibition (TGI) in a KRAS mutant syngeneic colorectal cancer (CRC) xenograft model (CT26) compared to either agent alone google.comgoogleapis.com. This synergistic activity was particularly noted in KRAS-G13D mutant cells, where the combination of a pan-RAF dimer inhibitor and a MEK inhibitor showed enhanced efficacy google.comgoogleapis.com.

Modulation of MAPK Pathway Output and Tumor Growth in Vivo

This compound potently inhibits the growth of various cancer cell lines characterized by mutations in BRAF, KRAS, and NRAS aacrjournals.orgresearchgate.net. Biochemically, this compound exhibits high selectivity towards BRAF mutant and CRAF kinases, with half maximal inhibition concentrations (IC50) of 41 nM against BRAF WT, 7 nM against BRAF V600E, and 2 nM against CRAF kinases researchgate.net. It effectively inhibits the phosphorylation of MEK and ERK, which are downstream kinases associated with cell proliferation in tumor cell lines with these mutations researchgate.net.

In vivo, this compound has shown excellent antitumor activity in mouse xenograft models. This includes models xenografted with BRAF mutation cell lines (e.g., Colo-205, A375, SK-MEL-28), KRAS mutation cell lines (e.g., Calu-6, HCT-116), and NRAS mutation cell lines (e.g., HepG2, SK-MEL-2, SK-MEL-30) researchgate.netresearchgate.net. Notably, this compound demonstrated activity against NRAS mutation cell lines, a characteristic that differentiates it from some other RAF inhibitors approved for melanoma, which are primarily effective against BRAF mutation cell lines researchgate.netresearchgate.net. Furthermore, this compound did not induce paradoxical activation leading to tumor growth in a mouse xenograft study using A431 cutaneous squamous cell carcinoma (cuSCC) cells researchgate.net. The in vivo antitumor activity of this compound was further potentiated when combined with MEK inhibitors researchgate.net.

The following table summarizes the inhibitory concentrations (IC50) of this compound against various kinases and its activity in different cell lines:

Target/Cell LineIC50 (nM) / ActivityMutation TypeSource
BRAF WT41Wild-type researchgate.net
BRAF V600E7BRAF mutation researchgate.net
CRAF2Wild-type researchgate.net
Colo-205 (CRC)118BRAF mutation researchgate.net
B-CPAP (Thyroid)43BRAF mutation researchgate.net
Calu-6 (NSCLC)297KRAS mutation researchgate.net
HCT-116 (CRC)65KRAS mutation researchgate.net
CAL-62 (Thyroid)479KRAS mutation researchgate.net
HepG2 (HCC)28NRAS mutation researchgate.net
HL-60 (Leukemia)39NRAS mutation researchgate.net

Activity in Preclinical Models of Melanoma Brain Metastasis

Brain metastases are a significant challenge in melanoma patients, often associated with poor outcomes due to the aggressive nature of these lesions and the limited brain penetration of existing therapies aacrjournals.orgresearchgate.net. This compound has shown promising activity in preclinical models of melanoma brain metastasis. A key factor contributing to this efficacy is its ability to accumulate in the brain following oral administration, with brain exposure levels similar to or even higher than those in plasma (approximately 100% brain to plasma ratio) aacrjournals.orgresearchgate.netnih.gov. This high brain penetration distinguishes this compound from some currently approved BRAF inhibitors, which are known to have low brain penetration aacrjournals.orgresearchgate.net.

Investigation of Resistance Mechanisms and Combination Strategies

Mechanisms of Resistance to RAF and MEK Inhibitors

Resistance to RAF and MEK inhibitors often involves the reactivation of the MAPK pathway through various molecular alterations.

Role of BRAF Dimerization and Amplification

Resistance to RAF inhibitors is frequently mediated by alterations that increase RAF dimerization. This can include genomic changes such as RAS mutation or amplification, BRAFV600 amplification, or the presence of intragenic deletions or splice variants of BRAF that lead to BRAFV600 dimerization aacrjournals.org. For instance, overexpression of mutated BRAFV600E proteins, including gene amplification, can lead to the spontaneous dimerization of the mutated BRAFV600E protein, thereby reactivating the ERK signal transduction pathway and contributing to dose-dependent inhibitor resistance mdpi.com.

Furthermore, Class III BRAF mutations signal as mutant BRAF/wild-type RAF dimers. In these cases, RAF inhibitors binding to the mutant BRAF within the dimer can lead to the transactivation of the wild-type RAF, rendering RAF monomer inhibitors ineffective at suppressing MAPK signaling aacrjournals.org. Acquired resistance mechanisms in BRAF-mutant melanoma frequently involve BRAF amplification and BRAF splice isoforms, both of which contribute to the reactivation of MAPK signaling aacrjournals.org. Specifically, BRAFV600E splice variants can result in a truncated BRAF kinase that exhibits enhanced interaction with RAS, promoting dimer formation between the truncated, activated BRAF and wild-type RAF kinases, which subsequently leads to trans-activation and MAPK pathway reactivation ascopubs.org.

Influence of RAS Mutations and Upstream Receptor Tyrosine Kinase (RTK) Activation

Activating RAS mutations, most commonly in KRAS and NRAS, are prevalent oncogenic mutations and represent a significant mechanism of acquired resistance to RAF inhibitors aacrjournals.orgaacrjournals.orgoncotarget.com. Up-regulation of receptor tyrosine kinases (RTKs) also contributes to resistance by enhancing RAS activity, which in turn promotes C-RAF dimerization and activation nih.gov. The release of RTK signaling from feedback inhibition following RAF inhibitor treatment can lead to the rapid generation of RAF inhibitor-resistant RAF dimers, resulting in adaptive resistance aacrjournals.org. In colorectal cancer, for example, the reactivation of EGFR signaling has been shown to limit the activity of RAF inhibitors aacrjournals.org.

In certain RAS- or RAF-mutant tumors, MEK inhibitors can paradoxically activate the RAS-RAF-MEK-ERK pathway by alleviating ERK-dependent negative feedback, thereby attenuating the intended MEK inhibition cancerbiomed.org. Overexpression or upregulation of RTKs like PDGFRβ and EGFR has been identified as a cause of RAF inhibitor resistance, as it activates RAS and subsequently drives CRAF-MEK-ERK signaling, bypassing the dependence on BRAFV600E for cancer cell growth oaepublish.com. When active RAS levels are high, drug-bound BRAFV600E can dimerize with CRAF, triggering its catalytic activity—a phenomenon known as the paradoxical effect of RAF inhibitors oaepublish.com.

Feedback Reactivation of MAPK Signaling

Adaptive feedback reactivation of MAPK signaling is a notable mechanism of resistance to MEK inhibitors aacrjournals.org. Transient inhibition of ERK phosphorylation by MEK inhibitors leads to reduced negative feedback on the upstream MAPK pathway. This reduction in negative feedback results in increased RAS activation, often through engagement by RTKs, and ultimately leads to increased RAF-mediated MEK phosphorylation aacrjournals.org. Incomplete pathway suppression or pathway reactivation is a significant concern with RAF inhibitors aacrjournals.org. Feedback induction of MEK phosphorylation has been observed with MEK inhibitors like trametinib (B1684009), and upstream mechanisms of acquired resistance, such as RAS mutations, are observed clinically aacrjournals.org.

The most common pathomechanism of BRAF inhibitor/MEK inhibitor resistance involves the reactivation of the BRAF/MEK pathway or other pro-proliferation signal transduction pathways mdpi.com. BRAF inhibitors, by inhibiting the ERK pathway, can inadvertently inhibit the negative feedback of ERK on RAS. This partial restoration of RAS activity can lead to the formation of RAF-induced BRAFV600E dimers mdpi.com. The vast majority of identified acquired resistance mechanisms to BRAF or MEK inhibitors ultimately lead to the reactivation of ERK signaling oncotarget.com. In many BRAF-mutant colorectal cancers, this feedback reactivation of MAPK signaling is driven by EGFR-mediated activation of RAS and CRAF aacrjournals.orgtandfonline.com. Furthermore, the relief of ERK-dependent feedback inhibition can prevent maximal inhibition of pathway output by MEK inhibitors, as inhibition of ERK signaling by MEK inhibitors relieves ERK-dependent feedback inhibition of CRAF and induces MEK phosphorylation aacrjournals.org.

HM95573 in Overcoming Resistance

This compound, also known as Belvarafenib (B606014), is a next-generation pan-RAF inhibitor developed to address the limitations of existing RAF and MEK inhibitors by effectively overcoming resistance mechanisms.

Activity in RAF/MEK Inhibitor-Resistant Preclinical Models

This compound is characterized as a novel, highly potent RAF kinase inhibitor that exhibits high selectivity towards BRAF mutant and CRAF kinases researchgate.netresearchgate.netaacrjournals.orgaacrjournals.org. Its half maximal inhibition concentrations (IC50) against key RAF kinases are detailed in Table 1.

Table 1: this compound Kinase Inhibition IC50 Values researchgate.netresearchgate.netaacrjournals.orgaacrjournals.org

Kinase Target IC50 (nM)
BRAFWT 41
BRAFV600E 7

This compound has demonstrated potent inhibition of cell growth across various cancer cell lines, including those resistant to conventional RAF/MEK inhibitors. It effectively inhibited the growth of mutant BRAF melanoma cell lines such as A375 (IC50: 57nM) and SK-MEL-28 (69nM), as well as mutant NRAS melanoma cell lines like SK-MEL-2 (53nM) and SK-MEL-30 (24nM) researchgate.netaacrjournals.org. Beyond melanoma, this compound also showed inhibitory activity against BRAF-mutated colorectal cancer (CRC) cell lines (e.g., Colo-205, IC50: 118nM), thyroid cancer cell lines (e.g., B-CPAP, 43nM), KRAS-mutated non-small cell lung cancer (NSCLC) cell lines (e.g., Calu-6, 297nM), KRAS-mutated CRC cell lines (e.g., HCT-116, 65nM), KRAS-mutated thyroid cancer cell lines (e.g., CAL-62, 479nM), NRAS-mutated hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, 28nM), and leukemia cell lines (e.g., HL-60, 39nM) researchgate.netaacrjournals.org.

The compound effectively inhibited the phosphorylation of MEK and ERK, which are downstream kinases associated with cell proliferation, in tumor cell lines harboring BRAF, KRAS, and NRAS mutations researchgate.netresearchgate.netaacrjournals.orgaacrjournals.org. Notably, this compound was able to inhibit downstream signaling in melanoma cells even in the presence of Hepatocyte Growth Factor (HGF), a factor known to mediate innate resistance to RAF inhibitors researchgate.netaacrjournals.org.

In preclinical mouse xenograft models, this compound exhibited excellent antitumor activity in models with BRAF-mutated (A375, SK-MEL-28, Colo-205), KRAS-mutated (Calu-6, HCT-116), and NRAS-mutated (SK-MEL-2, SK-MEL-30, HepG2) cell lines researchgate.netresearchgate.netaacrjournals.orgaacrjournals.org. A significant advantage of this compound is its ability to inhibit RAF dimer signaling while minimizing MAPK pathway rebound, a common issue with earlier RAF inhibitors sec.gov. Furthermore, unlike some approved RAF inhibitors, this compound did not demonstrate the potential for paradoxical activation leading to tumor growth in a mouse xenograft study using A431 cutaneous squamous cell carcinoma (cuSCC) cells researchgate.netaacrjournals.org. The in vivo antitumor activity of this compound was further potentiated when combined with MEK inhibitors researchgate.netaacrjournals.org.

Dual Inhibition of RAF and DDR1/2 Signaling

Beyond its primary RAF kinase inhibition, this compound has shown inhibitory activity against other kinases. Specifically, kinases strongly inhibited by this compound, subsequent to RAF kinases, include CSF1R (IC50: 44nM), DDR1 (IC50: 77nM), and DDR2 (IC50: 182 nM) researchgate.netresearchgate.netaacrjournals.orgaacrjournals.org. This dual inhibition of RAF and DDR1/2 signaling is a key characteristic of this compound (also referred to as PHI-501 or Belvarafenib), allowing it to overcome resistance to RAF or MEK inhibitors in melanoma larvol.comlarvol.com. This multi-targeted approach contributes to its enhanced anti-tumor activity in RAF or MEK inhibitor-resistant melanoma by downregulating MAPK signaling, affecting EMT-related gene sets, and promoting apoptosis larvol.com.

Rationales for Combination Therapies in Preclinical Settings

Preclinical investigations have demonstrated that the anti-tumor activity of this compound is potentiated when combined with MEK inhibitors in vivo. wikipedia.org This synergistic effect is particularly evident in models with RAS mutations, where combined MEK and ERK inhibition effectively blocks downstream signaling, such as phospho-p90RSK, to a greater extent than single agents. wikipedia.org In BRAF mutant models, while the combination is additive, it still offers improved anti-tumor activity. wikipedia.org

The rationale for combining RAF inhibitors like this compound with MEK inhibitors stems from the observation that resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway. Dual blockade of both BRAF and MEK can overcome this compensatory pathway activation. wikipedia.orgwikipedia.orgwikipedia.org For instance, in glioma cell lines, mechanisms of resistance such as the loss of NF1, PTEN, or CBL can confer resistance to BRAF inhibitors; however, combination therapy with a MEK inhibitor has been shown to overcome resistance in NF1 knockdown cells. wikipedia.orgwikipedia.org

Table 1 summarizes key findings regarding synergistic effects of MEK inhibitors in combination with RAF inhibitors in preclinical models.

Table 1: Synergistic Effects of MEK Inhibitors in Combination with RAF Inhibitors in Preclinical Models

RAF Inhibitor TypeMEK InhibitorModel TypeKey FindingCitation
Pan-RAF (this compound)MEK InhibitorsMouse Xenografts, KRAS Mutant GEM modelsPotentiated anti-tumor activity; significantly suppresses MAPK pathway output and tumor growth. Synergistic in RAS mutant models, additive in BRAF mutant models. wikipedia.org
BRAF Inhibitor (Dabrafenib)TrametinibMelanoma patients (clinical, but principle applies to preclinical rationale)Synergistic efficacy; significantly increased overall survival. wikidata.org
BRAF Inhibitor (Lifirafenib)MirdametinibPre-treated solid tumor types with BRAF mutationsShowed anti-tumor activity. wikipedia.org
BRAF Inhibitor (Vemurafenib)TunlametinibBRAF V600-mutant solid tumorsSynergistic effects. wikipedia.org

The integration of targeted therapies with immunotherapies, such as anti-PD-L1 agents, represents a promising strategy to enhance therapeutic outcomes and overcome resistance. Preclinical studies using syngeneic tumor models are critical for evaluating such combinations because these models possess fully functional immune systems, allowing for a comprehensive assessment of immune-mediated anti-tumor responses. guidetopharmacology.org

While specific direct findings for this compound combined with anti-PD-L1 in syngeneic models were not detailed, the broader rationale for combining targeted kinase inhibitors with immunotherapies in melanoma is strongly supported. nih.gov Preclinical studies continue to identify tumor dependencies that can be exploited by rational targeted kinase inhibitor combinations, including those with immunotherapies. nih.gov For instance, combined anti-CTLA-4 (Ipilimumab) and anti-PD-1 (Nivolumab) antibodies demonstrated enhanced anti-tumor activities in mouse syngeneic colorectal tumor models (MC38 and CT26), highlighting the utility of these models for evaluating combination immunotherapies. citeab.com Furthermore, syngeneic murine tumor variants have been developed to model acquired resistance to anti-PD-1/PD-L1 therapies in vivo, providing a platform to explore mechanisms of resistance and novel combination strategies. iiab.me

The efficacy of this compound, and indeed many targeted therapies, can be context-dependent, varying with the specific genetic alterations and tumor microenvironment. This compound has demonstrated excellent anti-tumor activity in mouse xenograft models derived from both BRAF mutation cell lines (e.g., A375 and SK-MEL-28) and NRAS mutation cell lines (such as SK-MEL-2 and SK-MEL-30). wikipedia.org This broad efficacy across different mutational contexts is a notable characteristic. wikipedia.org

Crucially, this compound did not exhibit the potential for paradoxical activation, a phenomenon where some RAF inhibitors can inadvertently stimulate tumor growth in cells with wild-type BRAF or certain RAS mutations. wikipedia.org This absence of paradoxical activation in a mouse xenograft study using A431 cutaneous squamous cell carcinoma (cuSCC) cells underscores its favorable profile. wikipedia.org

However, the development of resistance mechanisms highlights the inherent context-dependency of treatment responses. For example, in BRAFV600-mutant melanoma, patient-derived xenograft (PDX) models showed varied responses to BRAF and MEK inhibitors, with complete responders exhibiting robust MAPK signaling suppression, while partial responders displayed heterogeneous suppression levels. wikipedia.org This variability necessitates further investigation into the determinants of therapeutic response to inform more effective combination strategies. wikipedia.org Similarly, resistance mechanisms to BRAF inhibitors in glioma are diverse, involving alterations such as loss of NF1, PTEN, or CBL, or upregulation of CRAF. wikipedia.orgwikipedia.org These findings emphasize the importance of a personalized approach to combination therapy, where strategies are tailored to specific resistance mechanisms and tumor contexts. wikipedia.org

Advanced Methodological Approaches in Hm95573 Academic Research

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental to understanding the potency and selectivity of HM95573. These assays provide quantitative data on its direct kinase inhibition and its functional effects within living cells.

Comprehensive kinase profiling is a critical initial step in characterizing novel kinase inhibitors like this compound. This involves assessing the compound's inhibitory activity against a broad panel of kinases to determine its selectivity and identify potential off-target effects. This compound has been biochemically assayed against a panel of over 120 kinases researchgate.netresearchgate.netselleckchem.com. This extensive profiling revealed that this compound exhibits high selectivity, particularly towards mutant BRAF (BRAFV600E) and CRAF kinases researchgate.netresearchgate.netselleckchem.com.

The half-maximal inhibition concentrations (IC50) for this compound against key RAF kinases demonstrate its potent inhibitory activity. While it strongly inhibits BRAF wild-type (WT), its potency is notably higher against the oncogenic BRAFV600E mutant and CRAF. researchgate.netresearchgate.netselleckchem.com. Beyond the RAF family, this compound also showed inhibitory activity against other kinases, albeit with lower potency. These included CSF1R, DDR1, and DDR2, indicating a broader, though less pronounced, interaction profile researchgate.netresearchgate.netselleckchem.com.

Table 1: Kinase Inhibition Profile of this compound (IC50 Values)

Kinase TargetIC50 (nM)
CRAF2
BRAFV600E7
BRAFWT41
CSF1R44
DDR177
DDR2182

Data derived from biochemical assays against over 120 kinases researchgate.netresearchgate.netselleckchem.com.

To assess the functional impact of this compound on cellular signaling, phosphorylation assays for downstream kinases are routinely employed. The RAF-MEK-ERK signaling cascade is a central pathway involved in cell proliferation and survival, and its deregulation is common in cancer e-jlc.orgnih.gov. This compound effectively inhibits the phosphorylation of MEK and ERK, which are direct downstream effectors of RAF kinases, in various tumor cell lines harboring BRAF, KRAS, and NRAS mutations researchgate.netresearchgate.netselleckchem.com.

Western blotting is a widely used technique to visualize and quantify the phosphorylation status of proteins like MEK, ERK, and RSK following treatment with this compound uni-freiburg.degoogle.comjustia.comgoogle.com. This method allows researchers to observe the dose-dependent inhibition of these key signaling molecules, confirming the compound's activity within a cellular context researchgate.netselleckchem.com.

In addition to Western blotting, the Lumit p-ERK immunoassay provides a rapid and sensitive cell-based method for analyzing RAS signaling pathway activation and inhibition through the detection of phosphorylated ERK selleck.co.jpnih.gov. This bioluminescent immunoassay offers advantages over traditional methods like Western blot and ELISA due to its no-wash, add-and-read protocol, making it suitable for high-throughput screening and streamlining the analysis of signaling pathways nih.govpromega.comeastport.cznews-medical.net. The Lumit p-ERK immunoassay has been successfully used to rank the potencies of allele-specific inhibitors in cell lines with various activating KRAS mutations, demonstrating its utility in profiling drug effects on the MAPK pathway nih.gov.

Imaging Techniques for Signal Transduction Analysis

Beyond biochemical and traditional cell-based assays, advanced imaging techniques offer spatial and temporal insights into the effects of this compound on signal transduction within living cells.

Fluorescence Resonance Energy Transfer (FRET) imaging is a powerful technique utilized to investigate protein-protein interactions and enzyme activity in live cells, including kinase activity nih.govsemanticscholar.orgumich.edu. FRET relies on the non-radiative transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm) semanticscholar.org. By genetically engineering cells to express FRET-based biosensors, researchers can monitor the activation or inhibition of specific kinases in real-time.

In studies involving this compound (Belvarafenib), time-lapse FRET imaging was employed to identify which signal transduction kinases are regulated by the compound aacrjournals.org. This approach revealed that treatment with Belvarafenib (B606014) inhibited the phosphorylation of key downstream kinases such as ERK, AKT, and S6K in various cancer cell lines harboring BRAF, NRAS, or KRAS mutations, including A375 (melanoma), SK-MEL-30 (melanoma), HCT116 (colorectal cancer), and Calu-6 (non-small cell lung cancer) aacrjournals.org. These findings underscore the ability of FRET imaging to provide dynamic insights into the compound's mechanism of action at a cellular level, correlating with its observed anticancer activity aacrjournals.org.

Genetic and Genomic Characterization

Understanding the genetic landscape of research models is crucial for interpreting the effects of this compound, particularly given its role as a RAF inhibitor targeting oncogenic mutations.

Next-Generation Sequencing (NGS) has revolutionized genetic and genomic characterization by enabling high-throughput DNA sequencing. This technology is indispensable for mutation detection, allowing researchers to identify both known and novel genetic alterations within research models nih.govplos.orgxiahepublishing.com. In the context of this compound research, NGS can be applied to:

Characterize Cell Lines and Patient-Derived Xenografts (PDXs): Before and after treatment with this compound, NGS can be used to confirm the presence of specific oncogenic mutations (e.g., BRAF, NRAS, KRAS) that determine the sensitivity or resistance to the inhibitor researchgate.netresearchgate.netaacrjournals.orgxiahepublishing.com.

Identify Resistance Mechanisms: As cancer cells can develop resistance to targeted therapies, NGS can pinpoint acquired mutations or genetic alterations that lead to treatment failure. This includes detecting changes in RAF isoforms or upregulation of alternative signaling pathways nih.govjustia.comxiahepublishing.com. NGS offers comprehensive mutation profiling, revealing rare variants and subclonal complexity within heterogeneous cell populations, which is vital for understanding adaptive resistance mechanisms xiahepublishing.com.

Support Model Selection: By providing a detailed mutational landscape, NGS helps researchers select appropriate cell lines or animal models that accurately reflect the genetic characteristics of human cancers responsive to or developing resistance against RAF inhibitors nih.govnih.gov.

NGS allows for the sequencing of entire genomes or targeted gene panels, providing precise insights into mutation architecture and enhancing the understanding of how genetic variations influence drug response in research models plos.orgxiahepublishing.com.

Analysis of Oncogenic Fusions (e.g., BRAF, RAF1 fusions)

This compound (Belvarafenib) has shown significant activity in the context of oncogenic fusions involving RAF family kinases, particularly BRAF and RAF1. Next-generation sequencing (NGS) has emerged as a crucial tool for identifying such fusion mutations, expanding the possibilities for targeted therapies in malignant melanoma and other solid tumors nih.govoup.com.

Key Findings on Oncogenic Fusions:

BRAF Fusions: Belvarafenib has demonstrated activity in patients with BRAF V600E-mutant and NRAS-mutant melanoma clinicaloptions.com. Importantly, it is being investigated in clinical trials for patients with class II/III BRAF mutation-positive and/or BRAF fusion-positive tumors clinicaloptions.comclinicaltrial.be. Class II BRAF mutations, which include BRAF fusions, exhibit intermediate kinase activity clinicaloptions.com. Preclinical studies have shown that this compound inhibits the growth of BRAF mutant cells jax.org.

RAF1 Fusions: CRAF (RAF1) fusion proteins are recognized as oncogenic drivers in various cancers, including low-grade pediatric gliomas, prostate cancer, melanoma, and pancreatic cancer. These fusions enable RAS-independent dimerization of the RAF protein, leading to aberrant pathway activation nih.gov.

Clinical Efficacy in Fusion-Positive Tumors: In an expanded access program involving 192 melanoma patients, NGS successfully identified fusion mutations, specifically 6 BRAF fusions and 1 RAF1 fusion. Among the 16 patients who received belvarafenib for NRAS or RAF alterations, a disease control rate of 50% was observed, with two patients showing remarkable responses nih.govoup.com. This underscores the clinical benefit of belvarafenib in patients harboring these specific oncogenic alterations nih.govoup.com.

Resistance Mechanisms: While effective against many RAF-driven cancers, ARAF mutations have been identified as a potential mechanism of resistance to belvarafenib. These ARAF mutants confer resistance in a manner dependent on both dimerization and kinase activity, as belvarafenib can induce ARAF mutant dimers that remain active in the presence of the inhibitor medkoo.com. This suggests that ARAF mutations may represent a general resistance mechanism for RAF dimer inhibitors medkoo.com.

Table 1: Detection of Oncogenic Fusions in Melanoma Patients Treated with Belvarafenib

Oncogenic Fusion TypeNumber of Fusions Detected by NGS (n=192 patients) nih.govoup.comDisease Control Rate with Belvarafenib (n=16 patients with NRAS/RAF alterations) nih.govoup.com
BRAF Fusions650% (overall for NRAS or RAF alterations)
RAF1 Fusions150% (overall for NRAS or RAF alterations)

Pharmacodynamic Marker Assessment in Preclinical Models

Pharmacodynamic (PD) marker assessment in preclinical models is critical for understanding the mechanism of action of this compound and predicting its efficacy in a clinical setting nih.govlidebiotech.comgriponmash.eu. This compound, as a pan-RAF inhibitor, primarily targets the Raf/MEK/ERK signaling pathway, which is a key regulator of cell growth and division nih.govmdpi.com.

Key Pharmacodynamic Markers and Findings:

RAF Kinase Inhibition: Belvarafenib exhibits potent inhibitory activity against various RAF isoforms. Its half-maximal inhibitory concentrations (IC50s) are 56 nM for B-RAF, 7 nM for B-RAFv600E, and 5 nM for C-RAF medchemexpress.commedchemexpress.com. Additionally, it demonstrates inhibitory activity against FMS, DDR1, and DDR2 kinases, with IC50s of 10 nM, 23 nM, and 44 nM, respectively medchemexpress.commedchemexpress.com.

MAPK Pathway Modulation: The primary pharmacodynamic effect of this compound is the inhibition of the MAPK pathway. This is typically assessed by measuring the phosphorylation status of downstream effectors such as MEK and ERK oncokb.org.

In preclinical models, targeting robust MAPK pathway activation, as seen in KIAA1549-BRAF driven tumors, with Belvarafenib significantly reduced ERK phosphorylation and tumor growth larvol.com.

Studies with BRAF V600D melanoma cells have shown that treatment with this compound in combination with cobimetinib (B612205) leads to inhibition of MEK and ERK phosphorylation, along with reduced cellular proliferation oncokb.org.

Other pan-RAF inhibitors, such as AZD0364, have demonstrated dose and time-dependent modulation of ERK1/2-dependent signaling biomarkers in in vivo xenograft models, leading to tumor regression in sensitive BRAF and KRAS mutant xenografts researchgate.net. Similarly, the combination of avutometinib and exarafenib (B10830813) resulted in a nearly complete elimination of MAPK pathway markers, including pMEK, DUSP4, and pS6, in tumors larvol.com.

Immune Microenvironment Modulation: Beyond direct tumor cell effects, belvarafenib has shown the ability to modulate the tumor immune microenvironment. In an NRAS G13D K1735 murine melanoma cell syngeneic mice model, the combination of belvarafenib with atezolizumab (an anti-PD-L1 antibody) significantly inhibited tumor growth and effectively induced the infiltration of cytotoxic T-cells into tumor tissues larvol.com.

Brain Penetration: Preclinical studies have indicated that belvarafenib achieves high brain/plasma concentrations, suggesting its potential efficacy in treating brain metastases nih.gov.

Table 2: In Vitro Inhibitory Activity of this compound (Belvarafenib) on RAF Kinases

Kinase TargetIC50 Value (nM) medchemexpress.commedchemexpress.com
B-RAF56
B-RAFv600E7
C-RAF5

Table 3: Other Kinase Targets Inhibited by this compound (Belvarafenib)

Kinase TargetIC50 Value (nM) medchemexpress.commedchemexpress.com
FMS10
DDR123
DDR244

The assessment of these pharmacodynamic markers in preclinical models provides crucial insights into the molecular mechanisms by which this compound exerts its anti-tumor effects and helps guide its further development lidebiotech.com.

Perspectives and Future Directions in Hm95573 Academic Research

Elucidating Mechanisms Governing Differential Responses to MAPK Inhibition in Vivo

Research efforts are actively directed towards understanding the varied responses observed in vivo to MAPK inhibition, particularly with compounds like HM95573. Studies utilizing patient-derived xenograft (PDX) models of BRAF V600-mutant melanoma have revealed diverse sensitivities to BRAF and MEK inhibitors, mirroring the heterogeneity seen in clinical settings. mims.comwikipedia.org These PDX models have been categorized into complete and partial responders based on their therapeutic outcomes. Complete responders exhibited nearly complete suppression of MAPK signaling, whereas partial responders displayed heterogeneous levels of MAPK signaling despite treatment. mims.comwikipedia.org

A key mechanism contributing to differential responses and drug resistance is the feedback reactivation of the MAPK pathway. When BRAF is inhibited, the ERK-dependent negative feedback loop is attenuated, leading to enhanced activation of upstream receptor tyrosine kinases (RTKs) and subsequent reactivation of RAS. This, in turn, can activate CRAF, thereby re-engaging MAPK signaling and potentially limiting the efficacy of RAF inhibitors. wikipedia.org this compound has shown promising in vivo activity, demonstrating superior anti-tumor effects in mouse models xenografted with both BRAF-mutated (e.g., A375, SK-MEL-28) and NRAS-mutated (e.g., SK-MEL-2, SK-MEL-30) cell lines, in contrast to other RAF inhibitors that were effective primarily against BRAF-mutated lines. mims.comcenmed.com Notably, this compound did not induce paradoxical activation and tumor growth in an A431 cutaneous squamous cell carcinoma (cuSCC) xenograft model, a phenomenon sometimes observed with other RAF inhibitors in wild-type BRAF contexts. mims.com Ongoing research aims to pinpoint the precise determinants of therapeutic response, employing both biased and unbiased approaches to guide the development of more effective combination strategies for patients with BRAF V600-mutant melanoma. mims.comwikipedia.org

Further Characterization of Distinct Biochemical and Transcriptional Effects

This compound is characterized as a highly potent RAF kinase inhibitor. mims.comcenmed.com Biochemical profiling against a panel of over 120 kinases has demonstrated its high selectivity for BRAF mutant and CRAF kinases. mims.comcenmed.com

The half maximal inhibition concentrations (IC50) of this compound against key kinases are summarized in the table below:

Kinase TargetIC50 (nM)Source
BRAFWT41 mims.comcenmed.com
BRAFV600E7 mims.comcenmed.com
CRAF2 mims.comcenmed.com
CSF1R44 mims.comcenmed.com
DDR177 mims.comcenmed.com
DDR2182 mims.comcenmed.com

This compound exhibits potent inhibitory effects on the proliferation of various melanoma cell lines, including those with BRAF mutations (e.g., A375, SK-MEL-28) and NRAS mutations (e.g., SK-MEL-2, SK-MEL-30). mims.com Furthermore, it effectively inhibits the phosphorylation of MEK and ERK, which are downstream kinases crucial for cell proliferation, in both mutant BRAF and mutant NRAS melanoma cells. mims.comcenmed.com This inhibition of downstream signaling by this compound persists even in the presence of Hepatocyte Growth Factor (HGF), a known mediator of innate resistance to RAF inhibitors. mims.com Beyond melanoma, distinct biochemical and transcriptional effects of RAF dimer and MEK inhibition have been identified in acute myeloid leukemia (AML) cells, indicating broader implications for this compound's mechanism of action, which are subject to ongoing characterization. wikipedia.orgwikipedia.org

Identification of Novel Resistance Mechanisms in Preclinical Models

A significant hurdle in targeted therapy, including with RAF inhibitors like this compound, is the development of drug resistance, which often leads to limited duration of response. mims.commims.comwikidata.orgciteab.com Academic research is actively identifying novel mechanisms of resistance, predominantly involving the reactivation of the MAPK pathway. mims.comwikidata.org

Key resistance mechanisms observed in preclinical models include:

Increased RAF Dimerization: This is a common cause of acquired clinical resistance to second-generation RAF inhibitors. mims.com

RAS Activation: Activation of RAS, either through mutations or overexpression of upstream RTKs, promotes RAF dimerization, contributing to resistance. mims.com

Loss of Tumor Suppressors: In BRAFV600E mutant glioma cell lines, the loss of tumor suppressor genes such as NF1, PTEN, or CBL has been shown to confer resistance in vitro. mims.com Specifically, the knockdown of CBL resulted in increased EGFR expression and phosphorylation, suggesting a compensatory mechanism to maintain ERK signaling. mims.com Conversely, the restoration of wild-type PTEN in PTEN-deficient cells re-sensitized them to BRAF inhibitors. mims.com

MAPK Feedback Reactivation: As discussed, the inhibition of BRAF can relieve negative feedback on RTK activation and RAS activity, leading to compensatory activation of CRAF and subsequent MAPK pathway reactivation. wikipedia.org

Adaptive Signaling Pathways: In BRAF-mutant colorectal cancer, novel adaptive signaling mechanisms, such as the co-regulation of the Wnt/β-catenin pathway and CDK4/6, have been identified as contributors to resistance to BRAF inhibition. wikipedia.org

Ongoing preclinical studies are focused on unraveling the causes of resistance in primary NRAS- and KRAS-mutant mouse AML models that initially responded to treatment but subsequently relapsed. wikipedia.org The identification of novel pan-RAF/DDR dual inhibitors, such as PHI-501, represents a promising strategy to overcome resistance to existing RAF or MEK inhibitors in melanoma. These dual inhibitors demonstrate enhanced anti-tumor activity in resistant melanoma by downregulating MAPK signaling, inhibiting epithelial-mesenchymal transition (EMT)-related gene sets, and promoting apoptosis. wikipedia.org

Exploration of this compound in Novel Therapeutic Paradigms and Combinations in Research Models

The exploration of this compound in novel therapeutic paradigms and combinations is a critical area of academic research aimed at improving patient outcomes and overcoming resistance. Preclinical studies have shown that the anti-tumor activity of this compound can be significantly potentiated when combined with MEK inhibitors. cenmed.com This synergistic effect is a cornerstone of current combination strategies in the clinic, which have demonstrated improved efficacy compared to RAF inhibitor monotherapy. mims.comciteab.com

Specific combination approaches being investigated in research models include:

BRAF and MEK Inhibition: Dual inhibition of BRAF and MEK has become a standard approach in BRAF-mutant melanoma. mims.comciteab.com For NRAS-mutant melanoma, dual therapies combining pan-RAF inhibitors like Belvarafenib (B606014) with MEK inhibitors such as trametinib (B1684009) show promise in preclinical settings, exhibiting anti-proliferative effects and downregulation of cyclin D1 in sensitive cells. mims.com

BRAF and EGFR Inhibition: In BRAF-mutant colorectal cancer, preclinical evidence supports the combination of BRAF and EGFR inhibition for sustained suppression of the MAPK pathway and tumor growth inhibition. wikipedia.org

Triple Combinations: Research models are exploring more complex combinations. For instance, combinations involving this compound (Belvarafenib) with either cobimetinib (B612205) (a MEK inhibitor) or cetuximab (an EGFR inhibitor) are under investigation in solid tumor patients. wikipedia.org While triple combinations like encorafenib, cetuximab, and alpelisib (B612111) (a PI3K inhibitor) have shown promising clinical efficacy in BRAF-mutant metastatic colorectal cancer, preclinical predictions regarding the benefit of PI3K inhibition in improving response rates have not always translated directly, suggesting the complexity of these interactions. wikipedia.org

Immunotherapy Combinations: Preclinical studies in NRAS G13D K1735 murine melanoma models have demonstrated that combining belvarafenib with atezolizumab (an anti-PD-L1 antibody) significantly inhibits tumor growth and promotes the infiltration of cytotoxic T-cells into tumor tissues. These findings highlight the potential for combining this compound with immunotherapies, warranting further clinical evaluation. wikipedia.org

"Paradox Breakers" and Next-Generation Inhibitors: The concept of "paradox breakers" – novel pan-RAF inhibitors designed to overcome paradoxical activation of the MAPK pathway in wild-type BRAF cells – is an active area of research. Compounds such as PLX8394 and LY3009120 are examples of such inhibitors being explored. wikipedia.org Furthermore, novel pan-RAF inhibitors like PHI-501 are being evaluated as single agents for their potential to overcome limited responses in both BRAF- and NRAS-mutated metastatic melanoma. wikipedia.org

CDK4/6 and MAPK Inhibition: Preclinical models have shown synergy between CDK4/6 blockade and MAPK inhibition in melanoma, although clinical translation has been challenged by excessive toxicity. citeab.com

These ongoing research directions underscore the commitment to fully characterize this compound's therapeutic potential and integrate it into more effective and durable treatment strategies for a broader range of cancers.

Q & A

Q. What is the mechanistic basis of HM95573's selective inhibition of RAF kinases, and how does this compare to other RAF inhibitors?

this compound is a highly selective RAF kinase inhibitor targeting both mutant BRAF (e.g., V600E) and CRAF isoforms. Biochemical assays across 120+ kinases demonstrated IC50 values of 7 nM (BRAFV600E), 2 nM (CRAF), and 41 nM (BRAFWT), with secondary inhibition of CSF1R (44 nM), DDR1 (77 nM), and DDR2 (182 nM) . This selectivity reduces off-target effects, distinguishing it from pan-RAF inhibitors. Researchers can validate selectivity using in vitro kinase profiling and downstream MAPK pathway analysis (e.g., p-MEK/p-ERK suppression in mutant BRAF/NRAS/KRAS cell lines) .

Q. How were preclinical models used to establish this compound's efficacy across mutation-driven cancers?

this compound demonstrated broad anti-tumor activity in xenograft models of BRAF-mutant melanoma (A375, SK-MEL-28), NRAS-mutant melanoma (SK-MEL-2, SK-MEL-30), and KRAS-mutant colorectal cancer (HCT-116). Dose-dependent tumor growth inhibition was observed at 50–100 mg/kg, with no paradoxical MAPK activation in A431 cutaneous squamous cell carcinoma models . Methodologically, researchers should use mutation-specific cell lines and measure tumor volume reduction alongside pharmacodynamic markers (e.g., p-ERK suppression) in preclinical trials.

Q. What pharmacokinetic (PK) parameters were critical in this compound's early-phase clinical trial design?

In the first-in-human Phase I trial (NCT02405065), this compound exhibited a mean terminal half-life of 50–80 hours, supporting a twice-daily (BID) regimen to maximize exposure. Doses ranged from 50 mg QD to 300 mg BID, with no maximum tolerated dose (MTD) reached. PK-guided escalation ensured target AUC achievement while monitoring dose-limiting toxicities (DLTs), such as Grade 3 rash at 200 mg BID . Researchers should integrate PK/PD modeling and serial plasma sampling (e.g., Cycle 1 Day 1) to optimize dosing schedules.

Advanced Research Questions

Q. How can researchers address contradictory findings on this compound's potential for MAPK pathway paradoxical activation?

Unlike first-generation RAF inhibitors, this compound did not induce paradoxical ERK activation in A431 xenografts, likely due to its CRAF-inhibitory properties . To evaluate this, researchers should compare RAF dimerization patterns in wild-type vs. mutant cells using co-immunoprecipitation and assess ERK phosphorylation under HGF-mediated resistance conditions .

Q. What methodologies optimize this compound combination therapies with MEK/EGFR inhibitors to overcome resistance?

Preclinical synergy was observed with MEK inhibitors (e.g., cobimetinib) in BRAF/NRAS-mutant models, leading to Phase Ib trials (NCT03284502) . Researchers should employ in vitro drug synergy matrices (e.g., Chou-Talalay assays) and in vivo co-dosing studies to identify additive vs. synergistic effects. Clinical trial designs should include biomarker-driven cohorts (e.g., BRAF/KRAS/NRAS mutations) and adaptive dose escalation .

Q. What strategies identify predictive biomarkers for this compound response in heterogeneous tumors?

this compound showed activity in BRAF (45%), KRAS (45%), and NRAS (10%) mutant solid tumors in Phase I . Researchers should use next-generation sequencing (NGS) to stratify patients by mutation status and validate findings in patient-derived xenografts (PDXs). Single-cell RNA sequencing can further resolve intratumoral heterogeneity and resistance mechanisms .

Q. How does this compound's brain-penetrant potential influence its application in metastatic cancers?

Preclinical data suggest high brain/plasma concentration ratios, supporting its use in brain metastases . Researchers should evaluate blood-brain barrier penetration using LC-MS/MS in preclinical models and correlate with intracranial tumor response in clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.